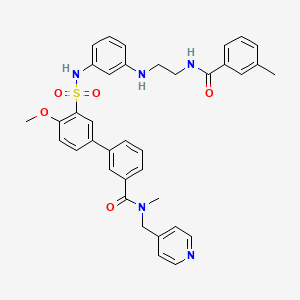
Rtioxa-43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rtioxa-43 is a chemical compound known for its role as an orexin receptor agonist. It has a molecular formula of C37H37N5O5S and a molecular weight of 663.79 g/mol . This compound is primarily used in scientific research to study the orexin system, which is involved in regulating wakefulness and sleep.
Méthodes De Préparation
The synthesis of Rtioxa-43 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as amide bond formation and sulfonylation.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form this compound.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Rtioxa-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Rtioxa-43 has several scientific research applications, including:
Chemistry: It is used to study the orexin system and its role in various physiological processes.
Biology: Researchers use this compound to investigate the effects of orexin receptor activation on cellular and molecular pathways.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for sleep disorders and other conditions related to the orexin system.
Mécanisme D'action
Rtioxa-43 exerts its effects by binding to orexin receptors, specifically OX1 and OX2 receptors, with an EC50 value of 24 nM for both receptors . Upon binding, this compound activates these receptors, leading to the modulation of downstream signaling pathways involved in wakefulness and sleep regulation. The activation of orexin receptors by this compound results in increased wakefulness and reduced sleep fragmentation .
Comparaison Avec Des Composés Similaires
Rtioxa-43 is unique in its high affinity and selectivity for orexin receptors. Similar compounds include:
Almorexant: Another orexin receptor agonist with a different chemical structure and pharmacological profile.
Suvorexant: An orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another orexin receptor antagonist with similar therapeutic applications as suvorexant.
This compound stands out due to its specific agonistic activity on orexin receptors, making it a valuable tool for studying the orexin system and its physiological effects.
Propriétés
Formule moléculaire |
C37H37N5O5S |
|---|---|
Poids moléculaire |
663.8 g/mol |
Nom IUPAC |
N-[2-[3-[[2-methoxy-5-[3-[methyl(pyridin-4-ylmethyl)carbamoyl]phenyl]phenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C37H37N5O5S/c1-26-7-4-9-30(21-26)36(43)40-20-19-39-32-11-6-12-33(24-32)41-48(45,46)35-23-29(13-14-34(35)47-3)28-8-5-10-31(22-28)37(44)42(2)25-27-15-17-38-18-16-27/h4-18,21-24,39,41H,19-20,25H2,1-3H3,(H,40,43) |
Clé InChI |
WIANBLHLJZGLLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)CC5=CC=NC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



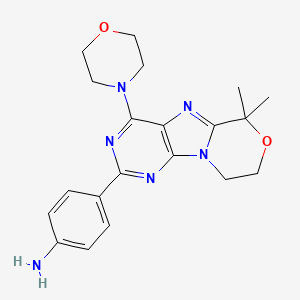

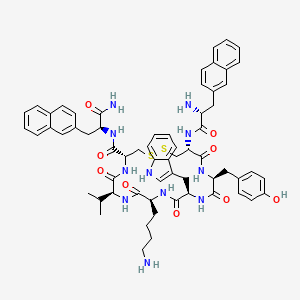

![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
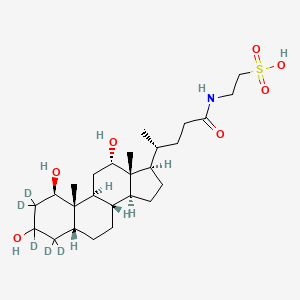
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
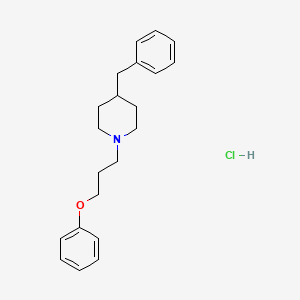



![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)

